molecular formula C12H19N3O2S B15277356 tert-Butyl 2-amino-4-methyl-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate

tert-Butyl 2-amino-4-methyl-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate

Cat. No.: B15277356
M. Wt: 269.37 g/mol
InChI Key: YOWBUICLJYRXTH-UHFFFAOYSA-N
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Description

tert-Butyl 2-amino-4-methyl-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate is a heterocyclic compound with potential applications in various fields of scientific research. This compound features a thiazolopyridine core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-amino-4-methyl-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiazole with a suitable pyridine derivative, followed by tert-butyl esterification. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-amino-4-methyl-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions often involve the use of bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various alkyl or aryl groups.

Scientific Research Applications

tert-Butyl 2-amino-4-methyl-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 2-amino-4-methyl-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2-amino-4-methylthiazole-5-carboxylate
  • tert-Butyl 2-amino-4-methylpyridine-5-carboxylate

Uniqueness

tert-Butyl 2-amino-4-methyl-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate is unique due to its thiazolopyridine core, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications.

Properties

Molecular Formula

C12H19N3O2S

Molecular Weight

269.37 g/mol

IUPAC Name

tert-butyl 2-amino-4-methyl-6,7-dihydro-4H-[1,3]thiazolo[4,5-c]pyridine-5-carboxylate

InChI

InChI=1S/C12H19N3O2S/c1-7-9-8(18-10(13)14-9)5-6-15(7)11(16)17-12(2,3)4/h7H,5-6H2,1-4H3,(H2,13,14)

InChI Key

YOWBUICLJYRXTH-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(CCN1C(=O)OC(C)(C)C)SC(=N2)N

Origin of Product

United States

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